(4-Amino-phenyl)-cyclopropyl-methanone CAS 303021-35-4 properties
(4-Amino-phenyl)-cyclopropyl-methanone CAS 303021-35-4 properties
CAS No: 303021-35-4 Synonyms: 4-Aminophenyl cyclopropyl ketone; (4-Aminophenyl)(cyclopropyl)methanone; p-Cyclopropylcarbonyl aniline.
Executive Summary
(4-Amino-phenyl)-cyclopropyl-methanone is a high-value aryl cyclopropyl ketone intermediate used primarily in the synthesis of neuroleptic pharmaceuticals and agrochemicals. Its structural significance lies in the cyclopropyl-carbonyl motif , which serves as a bioisostere for alkene groups or as a rigid linker in drug design.
This compound is a critical precursor for fluorine-18 labeled butyrophenone neuroleptics (e.g., [¹⁸F]Haloperidol, [¹⁸F]Spiperone) used in PET imaging. Additionally, it functions as a "warhead" scaffold in the development of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors and sulfamoylurea herbicides.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Pale-yellow crystalline solid |
| Melting Point | 123 °C (Experimental) |
| Solubility | Soluble in DMSO, Chloroform, Methanol, Dichloromethane; Sparingly soluble in water. |
| pKa (Predicted) | ~2.5 (Conjugate acid of aniline) |
| LogP | ~1.8 |
Synthetic Routes & Process Chemistry
The most robust and chemically elegant synthesis of CAS 303021-35-4 utilizes a Friedel-Crafts acylation followed by an intramolecular cyclization . This route avoids the use of unstable cyclopropyl magnesium species and expensive transition metal catalysts.
Primary Workflow: The "One-Pot" Cyclization Strategy
This protocol proceeds in two distinct chemical stages but can be streamlined for scale-up.
Step 1: Friedel-Crafts Acylation
Reagents: Acetanilide (N-phenylacetamide), 4-Chlorobutyryl chloride, Aluminum Chloride (AlCl₃), CS₂ or DCE (Solvent). Mechanism: The amino group is protected as an acetamide to prevent N-acylation and direct the electrophilic attack to the para position. The 4-chlorobutyryl chain is attached to the benzene ring.
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Critical Control Point: Use non-ground AlCl₃ to moderate the exotherm and ensure selectivity.
Step 2: Hydrolysis & Cyclization (The "Cascade" Step)
Reagents: 4 M NaOH, Ethanol. Conditions: Reflux for 2 hours. Mechanism:
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Hydrolysis: The base cleaves the acetyl protecting group, restoring the free amine.
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Intramolecular Alkylation: The enolate formed at the alpha-position of the ketone attacks the terminal carbon bearing the chlorine (gamma-elimination), closing the ring to form the cyclopropyl group. Yield: ~90% (High efficiency).
Visualization: Synthesis Pathway
Caption: Figure 1. Two-step synthesis via Friedel-Crafts acylation and base-mediated cyclization.
Detailed Experimental Protocol
Derived from optimized literature methods (See Ref [1]).
Objective: Synthesis of 10g scale batch of (4-Aminophenyl)(cyclopropyl)methanone.
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Acylation:
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Charge a flame-dried flask with Acetanilide (13.5 g, 0.1 mol) and dry CS₂ (150 mL).
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Add AlCl₃ (40 g, 0.3 mol) in portions.
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Add 4-Chlorobutyryl chloride (15.5 g, 0.11 mol) dropwise while maintaining temperature <10°C.
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Reflux for 2 hours.[1][2][3] Pour into ice-water/HCl mixture. Extract with CHCl₃.[1]
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Isolate intermediate: 4'-acetylamino-4-chlorobutyrophenone.[1]
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Cyclization:
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Dissolve the intermediate (24 g) in Ethanol (500 mL).
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Add 4 M NaOH (230 mL).
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Heat to Reflux for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1, R_f ≈ 0.3).[1]
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Workup: Evaporate ethanol under reduced pressure. Extract residue with chloroform.[1] Wash with brine, dry over Na₂SO₄, and concentrate.[4][5]
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Purification: Recrystallize from ethanol/water if necessary.
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Result: Pale-yellow crystals, MP 123°C.[1]
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Functional Utility in Drug Discovery
A. Precursor for PET Imaging Agents
This compound is the direct precursor for synthesizing Nitro-Haloperidol and Nitro-Spiperone .
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Workflow: The amino group is oxidized to a nitro group.[1] This nitro derivative is the substrate for nucleophilic aromatic substitution with [¹⁸F]fluoride to generate the radiolabeled neuroleptic.
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Why it matters: This allows for "single-step" radiolabeling of high-affinity dopamine antagonists.
B. Pharmacophore Implementation
The cyclopropyl ketone moiety acts as a metabolically stable spacer . Unlike flexible alkyl chains, the cyclopropyl ring restricts the conformation of the attached phenyl ring, potentially increasing binding affinity to targets like KDM1A (LSD1) and DPP-4 .
Caption: Figure 2. Downstream applications in pharmaceutical and agrochemical synthesis.[6]
Handling & Stability
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation upon prolonged air exposure, turning from pale yellow to brown.
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Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.
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Stability: Stable in neutral and basic aqueous solutions. Acidic conditions may protonate the amine (forming the HCl salt), increasing water solubility.
References
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OUP Academic. Synthesis of 18F-Haloperidol and Spiperone using Nitro Precursors. (Detailed synthesis protocol via chlorobutyryl chloride).
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BenchChem. Technical Guide to Cyclopropyl Ketones in Synthetic Chemistry. [7]
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Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) methanone derivatives.
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Sigma-Aldrich. Product Specification: (4-Aminophenyl)(cyclopropyl)methanone hydrochloride.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Pannellum [its.uark.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
